molecular formula C9H10BrFO B13039700 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene

Cat. No.: B13039700
M. Wt: 233.08 g/mol
InChI Key: VXMCTOUYAYBFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-3-fluoro-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl group, followed by fluorination and methoxylation reactions. These steps are carefully optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 1-Bromo-3-ethyl-2-fluoro-4-methoxybenzene
  • 2-Bromo-4-fluoro-1-methoxybenzene

Uniqueness

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzene ring influences its chemical behavior in various reactions .

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-2-ethyl-3-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H10BrFO/c1-3-6-7(10)4-5-8(12-2)9(6)11/h4-5H,3H2,1-2H3

InChI Key

VXMCTOUYAYBFRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.